

Application Notes and Protocols: Preparation of PD168393 Stock Solution in DMSO

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Compound of Interest

Compound Name: PD168393

Cat. No.: B1684512

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of **PD168393** in DMSO. **PD168393** is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, making it a valuable tool in cancer research and drug development. These guidelines are intended to ensure the accurate and effective use of this compound in experimental settings.

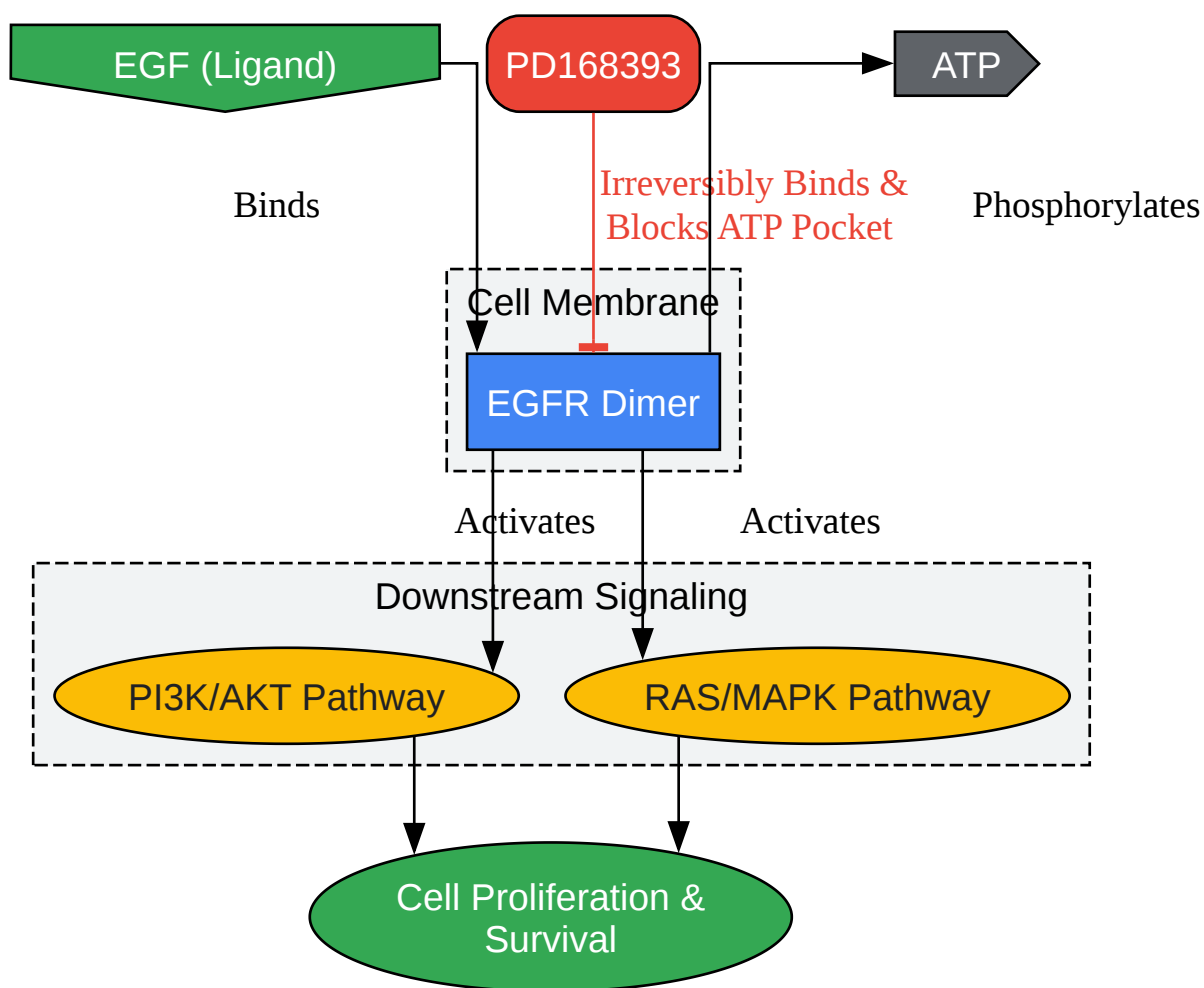
Compound Data and Properties

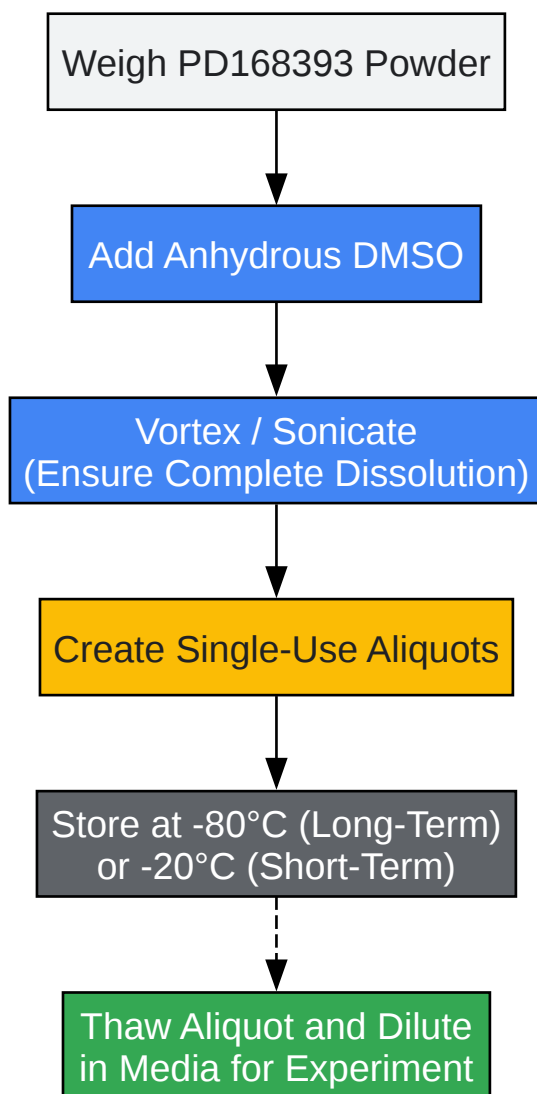
PD168393 is a cell-permeable 4-(phenylamino)quinazoline-6-acrylamide derivative that functions as an ATP-competitive inhibitor. It forms a covalent bond with a specific cysteine residue (Cys-773) in the ATP-binding pocket of EGFR, leading to irreversible inactivation.^[1]

Property	Value	References
Molecular Weight	369.22 g/mol	[1][2][3]
Molecular Formula	C ₁₇ H ₁₃ BrN ₄ O	[1][4]
CAS Number	194423-15-9	[1][4]
Appearance	Yellow solid	
Solubility in DMSO	≥18.5 mg/mL (≥50 mM)	[4][5]
Mechanism of Action	Irreversible inhibitor of EGFR (ErbB1) and ErbB2	[2][6]
IC ₅₀ for EGFR	~0.70 nM	[1][2][5]
IC ₅₀ for Her2/ErbB2	~100 nM	[1][4]

Mechanism of Action

PD168393 exerts its inhibitory effect by targeting the kinase domain of EGFR and other ErbB family members. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on tyrosine residues. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. **PD168393** irreversibly binds to the EGFR kinase domain, preventing ATP binding and subsequent autophosphorylation, thereby blocking these downstream signals.[1][5][7]





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